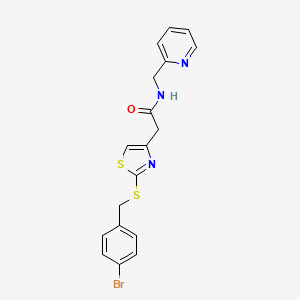

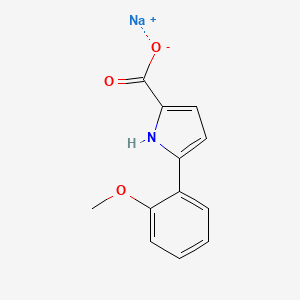

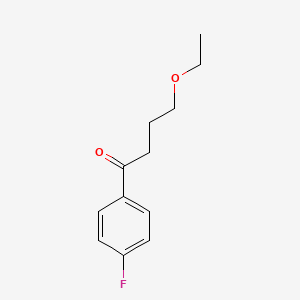

Sodium;5-(2-methoxyphenyl)-1H-pyrrole-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, "Sodium;5-(2-methoxyphenyl)-1H-pyrrole-2-carboxylate," is not directly studied in the provided papers. However, the papers do discuss related sodium salts of organic compounds, which can provide insight into the behavior of similar sodium-based organic salts. For instance, the sodium salt of diethyl 1H-pyrazole-3,5-dicarboxylate is noted for its ability to form stable complexes with various amphetamines and dopamine, as evidenced by the crystal structure with (+)-amphetamine forming a double helical supramolecular structure . This suggests that sodium salts of organic compounds can have significant interactions with biologically active molecules.

Synthesis Analysis

While the synthesis of "this compound" is not explicitly described, the papers provide examples of how sodium salts of organic compounds can be synthesized and studied. For example, the sodium salt of diethyl 1H-pyrazole-3,5-dicarboxylate is likely synthesized from its corresponding acid

Applications De Recherche Scientifique

Synthesis and Structural Studies Sodium;5-(2-methoxyphenyl)-1H-pyrrole-2-carboxylate is used in the synthesis of various heterocyclic compounds. For example, it is involved in the formation of alkyl 4-hydroxy-5-oxo-2-[(phenylcarbamoyl)amino]-2,5-dihydro-1H-pyrrole-2-carboxylates, which cyclize in the presence of sodium methoxide to give triazaspiro[4.4]-non-8-ene-2,4,7-triones. These compounds have been studied for their crystal structures, indicating a significant role in structural chemistry (Dubovtsev et al., 2016).

Coordination Chemistry and Thermal Stability The compound also plays a role in coordination chemistry. Studies on the crystal structure, infrared spectrum, and thermal stability of related sodium salts, specifically sodium 3-(4-hydroxy-3-methoxyphenyl)-2-propenoic acid, show the compound's significance in understanding the interaction of sodium ions with various functional groups and its stability under thermal conditions (Kula et al., 2007).

Nucleation Agents in Polymer Engineering In the field of polymer engineering, sodium salts based on pyrrole carboxylic acid, such as this compound, are used as nucleation agents for polyethylene terephthalate (PET). They are effective in this role without causing a reduction in the molecular weight of PET, which is a significant advantage (Gilmer et al., 1995).

Insecticidal Activities Research into pyridine derivatives shows that compounds like sodium 5-acetyl-3-amino-4-(4'-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate, a structurally similar compound, possess significant insecticidal activities. This suggests potential applications of this compound in the development of new insecticides (Bakhite et al., 2014).

Agricultural Applications Derivatives of pyrroles, including this compound, have been synthesized and researched for their potential as growth-promotion factors in seeds of grain crops. The sodium salts of these compounds have shown positive effects on germination energy and seed growth, indicating their utility in agricultural applications (Mikhedkina et al., 2019).

Propriétés

IUPAC Name |

sodium;5-(2-methoxyphenyl)-1H-pyrrole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3.Na/c1-16-11-5-3-2-4-8(11)9-6-7-10(13-9)12(14)15;/h2-7,13H,1H3,(H,14,15);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNUQJWHLAQUMFO-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC=C(N2)C(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10NNaO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Fluorospiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2507267.png)

![6-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B2507268.png)

![7-fluoro-1-[(2-methylbenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2507272.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)morpholine-4-sulfonamide](/img/structure/B2507275.png)

![Ethyl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2507285.png)

![Methyl (E)-4-[4-(benzenesulfonyl)-1,4-diazepan-1-yl]-4-oxobut-2-enoate](/img/structure/B2507288.png)